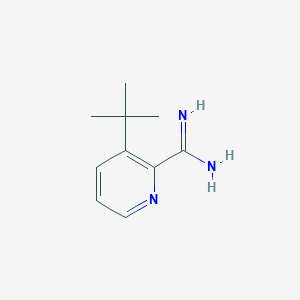
3-(tert-Butyl)picolinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butyl)picolinimidamide is an organic compound with the molecular formula C₁₀H₁₅N₃ It is a derivative of picolinamide, where the tert-butyl group is attached to the third position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)picolinimidamide typically involves the reaction of picolinamide with tert-butylamine under specific conditions. One common method includes the use of dichloromethane as a solvent and benzyltriethylammonium chloride as a phase-transfer catalyst. The reaction mixture is stirred and heated to around 45°C, allowing the tert-butyl group to attach to the picolinamide structure .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. The use of continuous flow microreactor systems could enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(tert-Butyl)picolinimidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
3-(tert-Butyl)picolinimidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers explore its potential as a ligand in biochemical assays.
Medicine: It may serve as a precursor for developing pharmaceutical compounds.
Industry: Its unique properties make it useful in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-(tert-Butyl)picolinimidamide exerts its effects involves interactions with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological outcomes. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinamide: The parent compound without the tert-butyl group.
N-substituted picolinamides: Variants with different substituents on the nitrogen atom.
Pyridine derivatives: Compounds with modifications on the pyridine ring.
Uniqueness
3-(tert-Butyl)picolinimidamide is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where these characteristics are advantageous, such as in the design of selective ligands or catalysts .
Propriétés
Formule moléculaire |
C10H15N3 |
|---|---|
Poids moléculaire |
177.25 g/mol |
Nom IUPAC |
3-tert-butylpyridine-2-carboximidamide |
InChI |
InChI=1S/C10H15N3/c1-10(2,3)7-5-4-6-13-8(7)9(11)12/h4-6H,1-3H3,(H3,11,12) |
Clé InChI |
UPFPLQVZNUWHFI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(N=CC=C1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


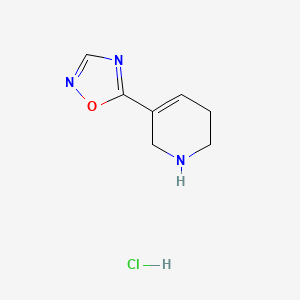
![3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine](/img/structure/B15330766.png)
![2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15330770.png)
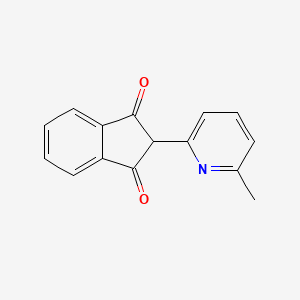
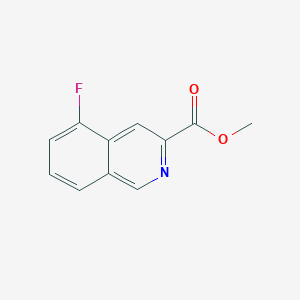
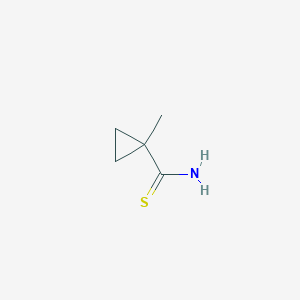
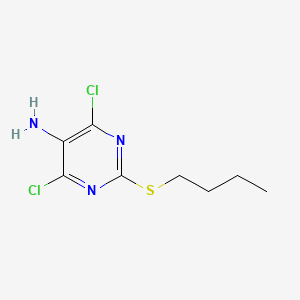
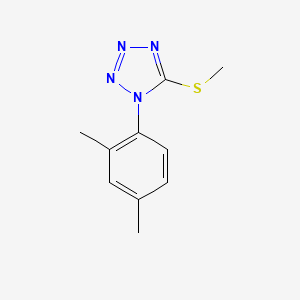

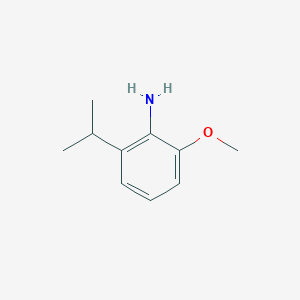

![6-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B15330813.png)
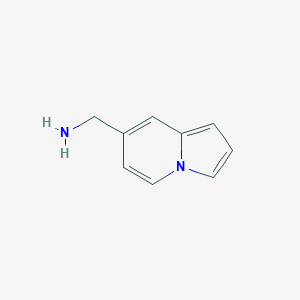
![2,6,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15330829.png)
